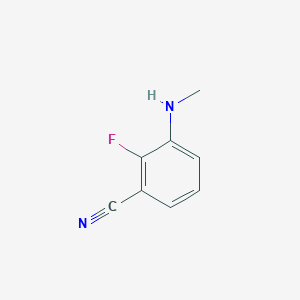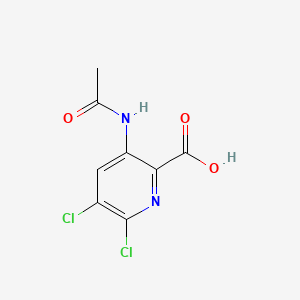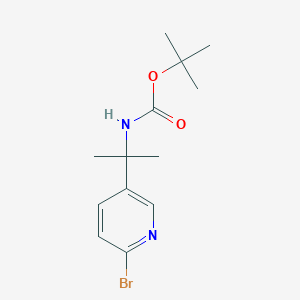
Tert-butyl 1-(6-bromopyridin-3-YL)-1-methylethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate typically involves the reaction of 6-bromopyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with various aryl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane.
Major Products:
Substitution Reactions: Products where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products with altered oxidation states of the carbamate group.
Coupling Reactions: N-Boc-protected anilines and other coupled products.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules .
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine:
- Potential applications in drug discovery and development due to its ability to interact with biological targets.
- Studied for its potential use in the synthesis of bioactive compounds.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Used as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.
tert-Butyl (5-bromopyridin-3-yl)carbamate: A closely related compound with a bromine atom at a different position on the pyridine ring.
tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate: Another similar compound with a different alkyl chain.
Uniqueness:
- The specific positioning of the bromine atom and the tert-butyl group in tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate provides unique reactivity and interaction profiles compared to its analogs.
- Its ability to undergo a variety of chemical reactions and its potential applications in diverse fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H19BrN2O2 |
|---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
tert-butyl N-[2-(6-bromopyridin-3-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H19BrN2O2/c1-12(2,3)18-11(17)16-13(4,5)9-6-7-10(14)15-8-9/h6-8H,1-5H3,(H,16,17) |
InChI Key |
WOYXUGKXBQLLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



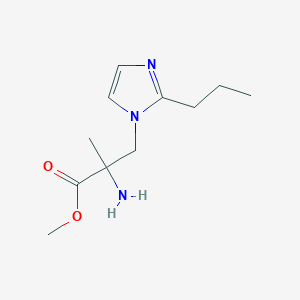
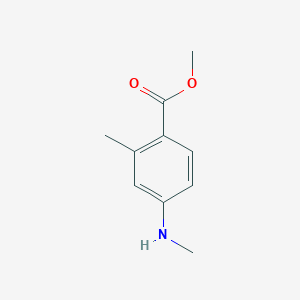
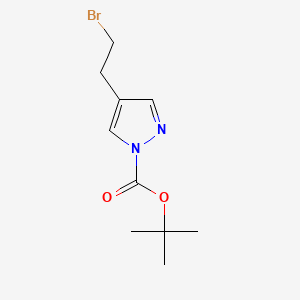
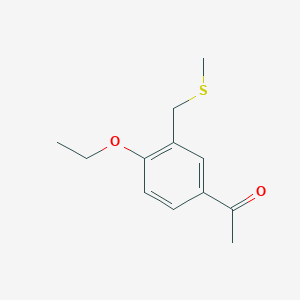
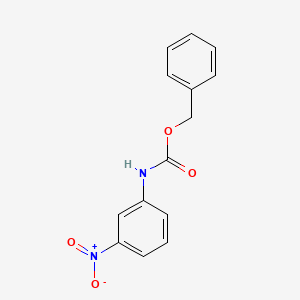
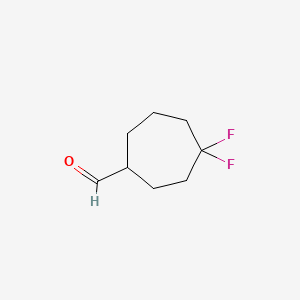
![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)

![Methyl (R)-2-Amino-3-[2-chloro-5-(trifluoromethyl)-3-pyridyl]propanoate](/img/structure/B15302841.png)
